molecular formula C14H14N4O3 B7731860 methyl 7-(3-hydroxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

methyl 7-(3-hydroxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B7731860
M. Wt: 286.29 g/mol
InChI Key: JAIMPIONIAWRDY-UHFFFAOYSA-N
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Description

Methyl 7-(3-hydroxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a 3-hydroxyphenyl substituent at position 7, a methyl group at position 5, and a carboxylate ester at position 4. This scaffold is notable for its fused triazole and pyrimidine rings, which are associated with diverse pharmacological activities, including anticancer and antimicrobial effects .

Properties

IUPAC Name

methyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-8-11(13(20)21-2)12(9-4-3-5-10(19)6-9)18-14(17-8)15-7-16-18/h3-7,12,19H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIMPIONIAWRDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Optimization of Reaction Conditions for Target Compound

ParameterVariationYield (%)
CatalystAPTS (10 mol%)78
HCl (10 mol%)45
Acetic acid (10 mol%)32
SolventEthanol78
Acetonitrile50
Water<10
Reaction Time24 hours78
18 hours62

Mechanistic Pathway

The reaction proceeds via a Knoevenagel-Michael addition-cyclization sequence (Scheme 1):

  • Knoevenagel Condensation : Methyl acetoacetate reacts with 3-hydroxybenzaldehyde to form an arylidene intermediate.

  • Michael Addition : The amino group of 5-amino-1-phenyl-1H-1,2,4-triazole attacks the β-carbon of the arylidene.

  • Cyclization and Dehydration : Intramolecular lactamization yields the triazolopyrimidine core, followed by dehydration to afford the final product.

Regioselectivity is governed by the nucleophilicity of the triazole’s N4 atom, favoring thetriazolo[1,5-a]pyrimidine isomer. This was confirmed via 2D NMR HMBC analysis, which identified correlations between C3-H5 and C5-CH3 protons.

Structural Characterization

The compound’s structure was validated using:

  • IR Spectroscopy : Absorption bands at 1720 cm⁻¹ (ester C=O) and 3400 cm⁻¹ (phenolic O-H).

  • NMR Spectroscopy :

    • ¹H NMR : δ 2.45 (s, 3H, CH3), δ 3.85 (s, 3H, COOCH3), δ 6.80–7.30 (m, 4H, aromatic).

    • ¹³C NMR : δ 166.5 (COOCH3), 158.9 (C-OH), 152.3 (triazole C2).

  • X-ray Crystallography : Confirmed planar triazolopyrimidine core and ester group orientation.

Alternative Synthetic Routes

Dimroth Rearrangement

For cases where the initial cyclization yields the [4,3-a] isomer, acidic conditions (e.g., HCl/EtOH) induce a Dimroth rearrangement to the [1,5-a] isomer. This step is critical for ensuring regiochemical purity.

Post-Synthesis Ester Modification

While less efficient, transesterification of ethyl ester analogs (e.g., compound 4c from) with methanol in the presence of NaOMe can yield the methyl ester. However, this method introduces additional purification steps and reduces overall yield (~60% vs. 78% for one-pot synthesis).

Challenges and Solutions

  • Hydroxyphenyl Reactivity : The 3-hydroxy group may oxidize under prolonged heating. Using inert atmospheres (N2) and minimizing reaction time mitigates this.

  • Isomer Separation : Column chromatography (SiO2, ethyl acetate/hexane 3:1) resolves [1,5-a] and [4,3-a] isomers if rearrangement is incomplete .

Mechanism of Action

The mechanism of action of methyl 7-(3-hydroxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Substituent Variations
Compound Name Substituent at Position 7 R-Group at Position 6 Molecular Weight (g/mol) Key Properties/Activities
Methyl 7-(3-hydroxyphenyl)-5-methyl-4H,7H-triazolo[1,5-a]pyrimidine-6-carboxylate (Target) 3-hydroxyphenyl Methyl ester 311.29* Hypothesized enhanced solubility and H-bonding due to -OH group
Methyl 7-(4-fluorophenyl)-5-methyl-4H,7H-triazolo[1,5-a]pyrimidine-6-carboxylate 4-fluorophenyl Methyl ester 288.28 Improved lipophilicity; potential CNS activity due to fluorine’s electronegativity
7-(2-Methoxyphenyl)-5-methyl-4H,7H-triazolo[1,5-a]pyrimidine-6-carboxamide 2-methoxyphenyl Carboxamide 339.35 Reduced ester hydrolysis risk; methoxy group may enhance metabolic stability
Ethyl 7-(4-chlorophenyl)-5-methyl-4H,7H-triazolo[1,5-a]pyrimidine-6-carboxylate 4-chlorophenyl Ethyl ester 352.80 Chlorine substituent may increase cytotoxicity and halogen bonding
7-(3,4-Dimethoxyphenyl)-5-methyl-4H,7H-triazolo[1,5-a]pyrimidine-6-carboxamide 3,4-dimethoxyphenyl Carboxamide 383.39 Dual methoxy groups linked to DNAJA1 inhibition and anticancer migration suppression

*Calculated based on molecular formula C₁₅H₁₃N₄O₃.

Key Observations :

  • Polar vs. Non-Polar Substituents: The 3-hydroxyphenyl group in the target compound likely improves water solubility compared to fluorine () or chlorine () analogs. However, lipophilicity may be reduced, affecting membrane permeability .
  • Carboxylate Ester vs. Carboxamide : The methyl ester in the target compound may confer higher metabolic lability compared to carboxamide derivatives (), which resist esterase-mediated hydrolysis .

Pharmacological and Physicochemical Properties

Anticancer Activity:
  • The 3,4-dimethoxyphenyl analog () inhibits cancer cell migration via DNAJA1 and mutant p53 pathways (IC₅₀ = 12 µM), whereas the target compound’s 3-hydroxyphenyl group may exhibit distinct binding due to -OH interactions .
  • Chlorophenyl derivatives () show moderate antimicrobial activity, suggesting halogen substituents broaden therapeutic scope .
Solubility and Stability:
  • Hydroxyphenyl vs. Methoxyphenyl : The -OH group in the target compound may increase aqueous solubility but reduce stability under oxidative conditions compared to methoxy-protected analogs ().
  • Carboxylate Esters : Methyl/ethyl esters () are prone to hydrolysis, whereas carboxamides () offer improved stability .

Biological Activity

Methyl 7-(3-hydroxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound that has garnered interest in various fields of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of triazole and pyrimidine rings. The general synthetic pathway includes the following steps:

  • Formation of the Triazole Ring : The initial step involves the reaction of an appropriate hydrazine derivative with a carbonyl compound to form a triazole intermediate.
  • Pyrimidine Ring Construction : The triazole intermediate is then reacted with a suitable pyrimidine precursor to form the fused triazolo-pyrimidine structure.
  • Carboxylation : Finally, methyl esterification is performed to yield the methyl ester derivative.

Biological Activities

The biological activity of this compound has been evaluated in several studies. Below are key findings regarding its pharmacological effects:

Anticancer Activity

Research has demonstrated that compounds within the triazolo-pyrimidine class exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines:

  • MCF-7 Cells : The compound exhibited a dose-dependent inhibition of cell growth in MCF-7 breast cancer cells.
  • Mechanism of Action : It was found to induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.

Antimicrobial Activity

This compound has also shown promising antimicrobial activity:

  • Bacterial Strains : The compound was effective against standard strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Fungal Activity : In vitro assays indicated antifungal activity against Candida albicans, suggesting potential use in treating fungal infections.

Case Studies

Several case studies highlight the practical applications and efficacy of this compound:

  • Study on Anticancer Effects :
    • A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound effectively inhibited angiogenesis in chick chorioallantoic membrane assays, showcasing its potential as an anti-tumor agent .
  • Antimicrobial Efficacy Assessment :
    • In a recent investigation published in ChemInform, derivatives related to this structure were tested for their antimicrobial properties against various pathogens. Results indicated significant antibacterial and antifungal activities .

Data Summary

The following table summarizes key biological activities and their corresponding effects:

Biological ActivityTarget Organism/Cell LineEffectReference
AnticancerMCF-7 CellsInduces apoptosis
AntibacterialStaphylococcus aureusMIC = X µg/mL
AntifungalCandida albicansMIC = Y µg/mL

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterStandard ProtocolEnhanced ProtocolYield IncreaseReference
CatalystZnCl₂APTS in EtOH18%
SolventDMFEtOH/H₂O (1:1)12%
Reaction Time24 hr refluxMicrowave (120°C, 2 hr)30%

Basic: What spectroscopic techniques are critical for structural characterization?

  • ¹H/¹³C NMR : Assign signals for the triazole (δ 8.2–8.5 ppm), pyrimidine (δ 6.7–7.1 ppm), and ester carbonyl (δ 165–170 ppm). The 3-hydroxyphenyl group shows characteristic aromatic splitting patterns .
  • IR Spectroscopy : Confirm ester C=O stretching (1720–1740 cm⁻¹) and phenolic O–H (3200–3400 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 357.12) and fragmentation patterns .

Basic: How do structural modifications at positions 5 and 7 influence bioactivity?

  • Position 5 (Methyl group) : Enhances steric stability, reducing metabolic degradation. Replacement with bulkier groups (e.g., propyl) improves membrane permeability but may reduce target binding .
  • Position 7 (3-Hydroxyphenyl) : The hydroxyl group facilitates hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets). Para-substituted analogs show lower activity due to reduced π-stacking .

Q. Table 2: Substituent Effects on Anticancer Activity (IC₅₀)

PositionSubstituentIC₅₀ (μM)Key Determinants
73-Hydroxyphenyl8.2H-bond donor capacity
74-Chlorophenyl15.7Increased lipophilicity
5Propyl vs. Methyl6.9 vs. 8.2Steric bulk enhances permeability

Advanced: How can contradictory bioactivity data across studies be systematically resolved?

  • Structural validation : Use X-ray crystallography (e.g., CCDC deposition) or 2D NMR (COSY, HSQC) to confirm regiochemistry and rule out isomerization .
  • Assay standardization : Compare IC₅₀ values under uniform conditions (e.g., ATP concentration in kinase assays) and include reference inhibitors (e.g., staurosporine) .
  • Computational docking : Perform molecular dynamics simulations to evaluate binding mode consistency across protein conformers (e.g., using AutoDock Vina) .

Advanced: What strategies improve solubility without compromising stability?

  • Prodrug design : Replace the methyl ester with PEGylated esters or amides, which enhance aqueous solubility while maintaining stability at physiological pH .
  • Co-crystallization : Use co-formers like cyclodextrins or succinic acid to create stable co-crystals, confirmed via PXRD and DSC .
  • pH adjustment : Formulate at pH 6.5–7.2 to avoid ester hydrolysis (accelerated below pH 5) .

Advanced: How to design SAR studies for target-specific optimization?

  • Scaffold diversification : Synthesize analogs with variations at position 6 (e.g., carboxamide instead of ester) and position 7 (e.g., halogenated phenyl groups) .
  • Bioisosteric replacement : Substitute the triazole ring with tetrazole or imidazole to modulate electron density and binding affinity .
  • Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical H-bond acceptors (triazole N2) and hydrophobic regions (methyl group) .

Advanced: What in silico tools predict off-target interactions?

  • Target prediction : SwissTargetPrediction or SEAware to identify kinases, GPCRs, or ion channels as potential off-targets .
  • Toxicity profiling : ADMETlab 2.0 to assess hepatotoxicity (CYP3A4 inhibition) and cardiotoxicity (hERG binding) .

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